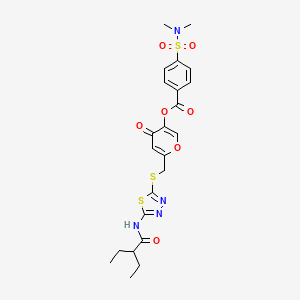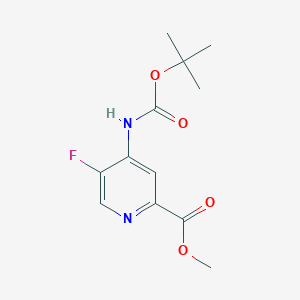
Methyl 4-((tert-butoxycarbonyl)amino)-5-fluoropicolinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-((tert-butoxycarbonyl)amino)butanoate is a compound that has a molecular weight of 217.27 . It’s a solid or semi-solid or liquid substance that should be stored in a dry place at 2-8°C . The compound is used in the preparation of substituted straight chain spiro derivatives as menin/MLL protein/protein interaction inhibitors useful for treating diseases .
Synthesis Analysis
The synthesis of similar compounds often involves the use of tert-butoxycarbonyl (Boc) as the α-amino protecting group . This can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .Molecular Structure Analysis
The InChI code for Methyl 4-((tert-butoxycarbonyl)amino)butanoate is 1S/C10H19NO4/c1-10(2,3)15-9(13)11-7-5-6-8(12)14-4/h5-7H2,1-4H3,(H,11,13) .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve the use of amino acid ionic liquids (AAILs) for organic synthesis . Care should be taken due to their multiple reactive groups .Physical And Chemical Properties Analysis
Methyl 4-((tert-butoxycarbonyl)amino)butanoate is a solid or semi-solid or liquid substance . It should be stored in a dry place at 2-8°C .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Applications
Chemical Synthesis and Derivative Formation : This compound has been explored in the field of chemical synthesis, particularly in the formation of various derivatives and intermediates. For example, Berger and Kerly (1993) investigated the cyclization of N-tert-butoxycarbonyl-2-(3,3-dimethylallyl)anilines, leading to the formation of N-tert-butoxycarbonyl-5-chloro-2,2-dimethyl-1,2,3,4-tetrahydroquinoline and N-tert-butoxycarbonyl-8-fluoro-2,2-dimethyl-1,2,3,4-tetrahydroquinoline, showcasing the compound's utility in synthesizing complex structures (Berger & Kerly, 1993).
Precursor in Synthesis of Amino Acids and Peptides : The compound has been used as a precursor in the synthesis of amino acids and peptides. For instance, Nevalainen and Koskinen (2001) demonstrated its role in synthesizing a precursor of trans-4-methylproline, highlighting its application in peptide chemistry (Nevalainen & Koskinen, 2001).
Large-Scale Preparation from L-Aspartic Acid : Yoshida et al. (1996) described a large-scale preparation of a compound from L-aspartic acid, indicating its significance in large-scale organic synthesis (Yoshida et al., 1996).
Catalytic Synthesis and Enantioselective Reactions : The compound has been used in catalytic synthesis and enantioselective reactions. For instance, Magata et al. (2017) explored its synthesis with high optical purity via a palladium-catalyzed reaction, pointing to its role in producing enantiomerically pure compounds (Magata et al., 2017).
Protecting Group in Polymer Chemistry : Gormanns and Ritter (1993) investigated the use of a related compound as a modified tert-butoxycarbonyl-type amino-protecting group in polymer chemistry, showcasing its application in material science (Gormanns & Ritter, 1993).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Compounds with a similar structure, such as tert-butoxycarbonyl (boc) derivatives, have been found to interact with various enzymes and receptors in the body .
Mode of Action
The boc group is commonly used in peptide synthesis as a protective group for the amino group . It is selectively removed under acidic conditions, allowing for controlled reactions during the synthesis process .
Biochemical Pathways
Boc-protected compounds are often involved in the synthesis of complex peptides, which can influence a variety of biochemical pathways depending on the specific peptide being synthesized .
Pharmacokinetics
The boc group is known to enhance the lipophilicity of compounds, which can influence their absorption and distribution .
Result of Action
The removal of the boc group during peptide synthesis can lead to the formation of specific peptide bonds, influencing the structure and function of the resulting peptide .
Action Environment
Environmental factors such as pH can influence the action of Methyl 4-((tert-butoxycarbonyl)amino)-5-fluoropicolinate. The Boc group is selectively removed under acidic conditions, which can be controlled in a laboratory setting to achieve desired outcomes .
Eigenschaften
IUPAC Name |
methyl 5-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O4/c1-12(2,3)19-11(17)15-8-5-9(10(16)18-4)14-6-7(8)13/h5-6H,1-4H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLBHLHFRNYSHOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NC=C1F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-((tert-butoxycarbonyl)amino)-5-fluoropicolinate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

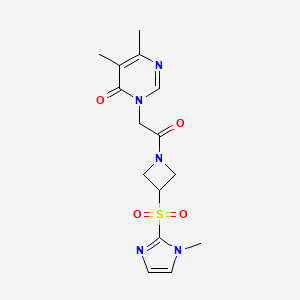
![1-[2-(Methylamino)ethyl]-3-(2-methylsulfanylethyl)urea;hydrochloride](/img/structure/B2432257.png)

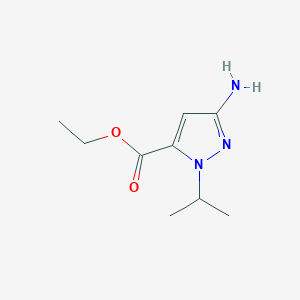
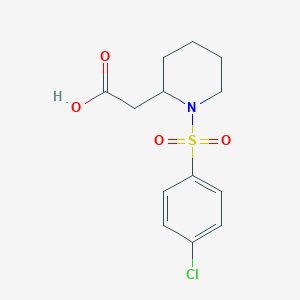
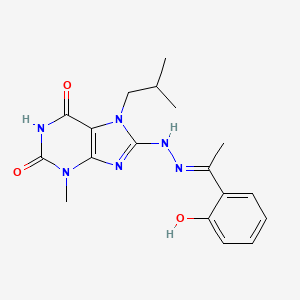
![5-[[3-(Benzimidazol-1-yl)azetidin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2432263.png)

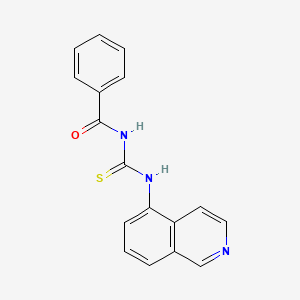
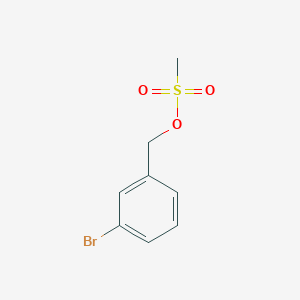
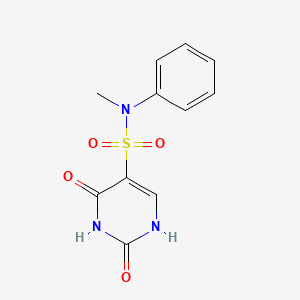
![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(4-chlorophenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2432275.png)

